4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride
Overview
Description
4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride is a useful research compound. Its molecular formula is C12H15Cl2N3 and its molecular weight is 272.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
The compound interacts with its targets by inhibiting the FGFRs . As a hinge binder, the 1H-pyrrolo[2,3-b]pyridine ring of the compound can form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction results in changes in the receptor’s function, inhibiting its activity .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is noted that the compound has a low molecular weight, which would be beneficial to its bioavailability and subsequent optimization .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
The compound’s low molecular weight suggests it may be less susceptible to environmental factors that could affect larger molecules .
Biochemical Analysis
Biochemical Properties
4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride interacts primarily with fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3). These receptors are involved in signal transduction pathways that regulate cell proliferation, differentiation, and survival. The compound inhibits the activity of these receptors by binding to their tyrosine kinase domains, thereby preventing the autophosphorylation and subsequent activation of downstream signaling pathways .
Cellular Effects
In cellular studies, this compound has been shown to inhibit the proliferation of cancer cells, particularly breast cancer cells. It induces apoptosis and significantly reduces the migration and invasion abilities of these cells. The compound also affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the tyrosine kinase domain of FGFRs. This binding inhibits the autophosphorylation of tyrosine residues, which is essential for the activation of the receptor. By preventing this activation, the compound effectively blocks the downstream signaling pathways that promote cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time periods. The compound demonstrates stability and retains its inhibitory activity over extended periods. Long-term studies have shown that it can sustainably inhibit cancer cell proliferation and induce apoptosis without significant degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, the compound effectively inhibits tumor growth and reduces metastasis. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Therefore, careful dosage optimization is crucial for its therapeutic application .
Metabolic Pathways
This compound is metabolized primarily in the liver. It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which facilitate its excretion. The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a significant role in its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported via passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its distribution to target sites, including tumor tissues. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with FGFRs. The compound may also localize to other cellular compartments, such as the nucleus, depending on its interactions with specific biomolecules. Post-translational modifications and targeting signals play a role in directing the compound to its specific subcellular locations .
Properties
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.2ClH/c1-2-10-8-11(15-12(10)14-5-1)9-3-6-13-7-4-9;;/h1-3,5,8,13H,4,6-7H2,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWBSWLPBWBZBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC3=C(N2)N=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432681-48-5 | |
Record name | 4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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